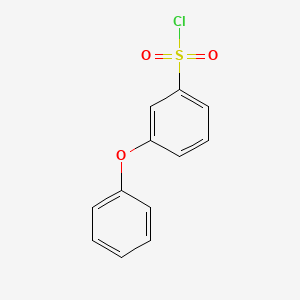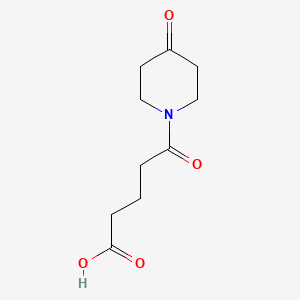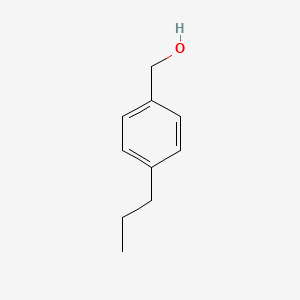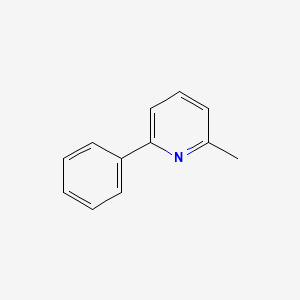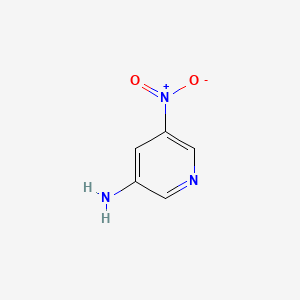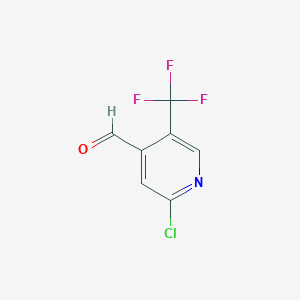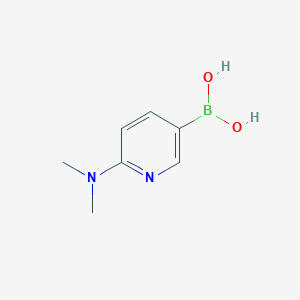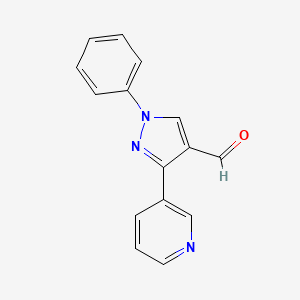
1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (PPC) is a heterocyclic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. It is a highly reactive compound with a wide range of possible syntheses and applications. PPC has been investigated for its potential use in the synthesis of drugs, as a catalyst in organic synthesis, and as an antioxidant. It has also been studied for its potential use in the treatment of certain diseases.
Applications De Recherche Scientifique
Antiproliferative Activity
- Summary of Application: This compound is used in the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which have been evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .
- Methods of Application: The compound is prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .
- Results or Outcomes: The most potent compounds displayed low micromolar GI 50 values. 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .
Biomedical Applications
- Summary of Application: Pyrazolo[3,4-b]pyridines, which can be synthesized from this compound, have a wide range of biomedical applications due to their close similarity with the purine bases adenine and guanine .
- Methods of Application: The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
DNA Intercalation
- Summary of Application: Certain derivatives of this compound, such as 1-phenyl-3-biphenyl-5-(N-ethylcarbazole-3-yl)-2-pyrazoline (PBEP), have the ability to insert into DNA pairs by the intercalative binding mode .
- Methods of Application: This compound possesses a fluorescence that is quenched dramatically and immediately by the addition of DNA, due to the formation of a stable complex .
- Results or Outcomes: The formation of this stable complex suggests potential applications in DNA-related research and therapies .
Synthesis of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- Summary of Application: This compound is used in the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines .
- Methods of Application: The compound is prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .
- Results or Outcomes: The compounds were evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines. The most potent compounds displayed low micromolar GI 50 values .
Synthesis of 1H-Pyrazolo[3,4-b]pyridines
- Summary of Application: Pyrazolo[3,4-b]pyridines, which can be synthesized from this compound, have a wide range of biomedical applications due to their close similarity with the purine bases adenine and guanine .
- Methods of Application: The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
DNA Intercalation
- Summary of Application: Certain derivatives of this compound, such as 1-phenyl-3-biphenyl-5-(N-ethylcarbazole-3-yl)-2-pyrazoline (PBEP), have the ability to insert into DNA pairs by the intercalative binding mode .
- Methods of Application: This compound possesses a fluorescence that is quenched dramatically and immediately by the addition of DNA, due to the formation of a stable complex .
- Results or Outcomes: The formation of this stable complex suggests potential applications in DNA-related research and therapies .
Synthesis of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- Summary of Application: This compound is used in the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines .
- Methods of Application: The compound is prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by … .
- Results or Outcomes: The compounds were evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines. The most potent compounds displayed low micromolar GI 50 values .
Synthesis of 1H-Pyrazolo[3,4-b]pyridines
- Summary of Application: Pyrazolo[3,4-b]pyridines, which can be synthesized from this compound, have a wide range of biomedical applications due to their close similarity with the purine bases adenine and guanine .
- Methods of Application: The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
DNA Intercalation
- Summary of Application: Certain derivatives of this compound, such as 1-phenyl-3-biphenyl-5-(N-ethylcarbazole-3-yl)-2-pyrazoline (PBEP), have the ability to insert into DNA pairs by the intercalative binding mode .
- Methods of Application: This compound possesses a fluorescence that is quenched dramatically and immediately by the addition of DNA, due to the formation of a stable complex .
- Results or Outcomes: The formation of this stable complex suggests potential applications in DNA-related research and therapies .
Propriétés
IUPAC Name |
1-phenyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-11-13-10-18(14-6-2-1-3-7-14)17-15(13)12-5-4-8-16-9-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZVXJJNBAJELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358095 | |
| Record name | 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde | |
CAS RN |
36640-50-3 | |
| Record name | 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



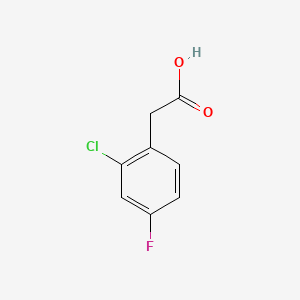
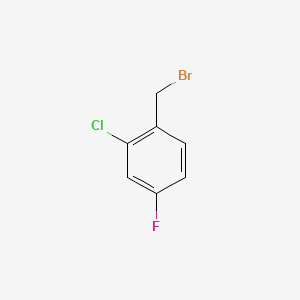
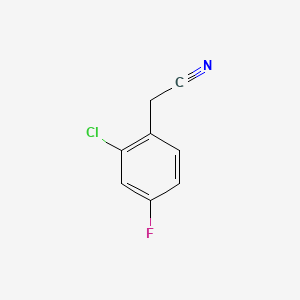
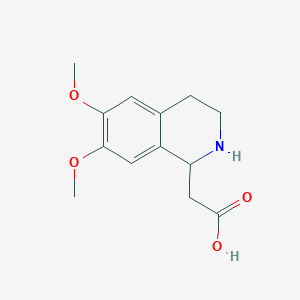
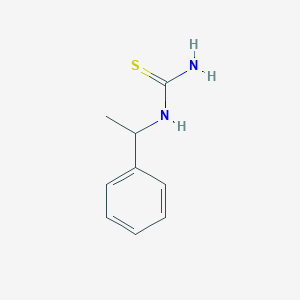
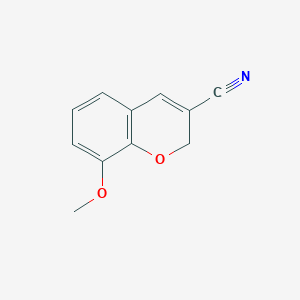
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1362060.png)
